molecular formula C25H17Cl2N3O2S B7732865 MFCD06640812

MFCD06640812

Cat. No.: B7732865
M. Wt: 494.4 g/mol
InChI Key: FVDFSJBWUVLYMJ-DAFNUICNSA-N
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Description

Based on analogous MDL numbering conventions, it is hypothesized to belong to the class of halogenated or heterocyclic organic compounds. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability .

Properties

IUPAC Name

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O2S/c26-17-6-10-19(11-7-17)29-23(31)21(15-28)25-30(20-12-8-18(27)9-13-20)24(32)22(33-25)14-16-4-2-1-3-5-16/h1-13,22H,14H2,(H,29,31)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDFSJBWUVLYMJ-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06640812 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD06640812 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can significantly impact the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions

Scientific Research Applications

MFCD06640812 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD06640812 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Comparison with Similar Compounds

Hexachlorocyclohexane (HCH) Isomers

Hexachlorocyclohexane (HCH) isomers, such as those listed in , share structural similarities with chlorinated cyclohexane derivatives. While MFCD06640812’s exact structure is unclear, the following table highlights key differences between HCH isomers and hypothesized properties of this compound:

Property This compound (Hypothesized) 1,2,3,4,5,6-Hexachlorocyclohexane Hexachlorodibenzo-p-dioxin
CAS Number Not Available 608-73-1 34465-46-8
Molecular Formula Likely C₆H₆Cl₆ (if HCH analog) C₆H₆Cl₆ C₁₂H₄Cl₆O₂
EPA Reference ID Not Available 59220 266965
Primary Use Research/Industrial Pesticide (historical) Environmental pollutant
Toxicity Unknown High neurotoxicity Carcinogenic, endocrine disruptor

Key Differences :

  • Functional Groups : HCH isomers lack oxygen-containing functional groups present in dioxins, which influence environmental persistence and toxicity .

Brominated Aromatic Compounds

describes a brominated aromatic compound (CAS 1761-61-1, MDL: MFCD00003330) with the formula C₇H₅BrO₂.

Property This compound (Hypothesized) C₇H₅BrO₂ (CAS 1761-61-1)
Molecular Weight ~200–250 g/mol (estimated) 201.02 g/mol
Solubility Moderate (if halogenated) 0.687 mg/mL in water
Synthetic Yield Not Available 98% (ethanol recrystallization)
Hazard Profile Likely warnings (e.g., H302) H302 (acute toxicity)

Key Similarities :

  • Halogen Presence : Both likely exhibit stability and reactivity typical of halogenated organics.
  • Synthetic Methods : Green chemistry approaches, such as catalyst reuse (e.g., A-FGO in ), may apply to this compound synthesis .

Nitrogen-Containing Heterocycles

details a compound (CAS 905306-69-6, MDL: MFCD10697534) with the formula C₇H₁₀N₂O, highlighting nitrogen’s role in bioactivity. If this compound contains heterocyclic nitrogen, the following comparisons apply:

Property This compound (Hypothesized) C₇H₁₀N₂O (CAS 905306-69-6)
Bioavailability Moderate (estimated) High GI absorption
CYP Inhibition Unknown Non-inhibitor
Synthetic Yield Not Available 30–69% (method-dependent)
Hazard Profile Likely H315/H319 H315-H319-H335 (skin/eye irritation)

Key Contrasts :

  • Solubility: Nitrogenous compounds (e.g., C₇H₁₀N₂O) often exhibit higher water solubility than halogenated analogs .
  • Applications : Nitrogen-containing compounds are more commonly used in pharmaceuticals, whereas halogenated variants dominate materials science .

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